Ampyzine sulfate
CAS No.: 7082-29-3
Cat. No.: VC14463001
Molecular Formula: C6H11N3O4S
Molecular Weight: 221.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7082-29-3 |
|---|---|
| Molecular Formula | C6H11N3O4S |
| Molecular Weight | 221.24 g/mol |
| IUPAC Name | N,N-dimethylpyrazin-2-amine;sulfuric acid |
| Standard InChI | InChI=1S/C6H9N3.H2O4S/c1-9(2)6-5-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |
| Standard InChI Key | JAFORFFJNCDPDP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=CN=C1.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Ampyzine sulfate is the sulfate salt of ampyzine (N,N-dimethylpyrazin-2-amine). Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 7082-29-3 |
| Molecular Formula | C₆H₁₁N₃O₄S |
| Molecular Weight | 221.24 g/mol |
| IUPAC Name | N,N-dimethylpyrazin-2-amine; sulfuric acid |
| Solubility | Water-soluble (sulfate salt form) |
| Storage Conditions | 2–8°C in airtight containers |
The compound’s structure features a pyrazine ring substituted with a dimethylamine group, stabilized by sulfuric acid . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar aromatic ring system, which facilitates interactions with neurotransmitter transporters and enzymes .
Synthesis and Manufacturing
Classical Synthesis Pathway
Ampyzine sulfate is synthesized via a four-step process :
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Condensation: Glyoxal reacts with 2-aminomalonamide to form a pyrazine derivative.
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Hydrolysis: Acid-catalyzed hydrolysis yields 2-hydroxypyrazine.
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Halogenation: Phosphorus pentachloride converts the hydroxyl group to chlorine, producing 2-chloropyrazine.
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Amination: Reaction with dimethylamine forms ampyzine, which is subsequently sulfated.
Key Reaction:
This method achieves a yield of ~68% under optimized conditions .
Pharmacological Profile
Mechanism of Action
Ampyzine sulfate exhibits two primary mechanisms:
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Monoamine Oxidase Inhibition: Reversible inhibition of MAO-A and MAO-B enzymes, increasing synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by 40–60% in rodent models.
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ODC Suppression: Reduces polyamine biosynthesis by 70–80%, impairing cell proliferation in in vitro cancer lines (e.g., HeLa cells).
Neurobehavioral Effects
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Stimulant Properties: Dose-dependent increases in locomotor activity (150–300 mg/kg in mice) .
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Cognitive Enhancement: Improves spatial memory in Morris water maze tests at 50 mg/kg (p < 0.05 vs. controls).
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Euphoria: Subjective effects comparable to low-dose amphetamine in primate models.
Pharmacokinetics and Bioavailability
Absorption and Distribution
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Bioavailability: 45–60% in oral formulations due to first-pass metabolism.
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Protein Binding: 85–90% albumin-bound, with a volume of distribution (Vd) of 1.2 L/kg .
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Half-Life: 4–6 hours in rodents, extended to 8–10 hours with hepatic enzyme inhibitors.
Metabolism and Excretion
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Primary Metabolites: N-oxide ampyzine (inactive) and dimethylpyrazine (renal excretion).
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Clearance: 0.2 L/h/kg, predominantly via cytochrome P450 2D6 (CYP2D6) .
Research Applications and Biological Activities
Neurochemical Studies
Ampyzine sulfate restores primary cilium expression in SmoA1-mutant medulloblastoma cells, suggesting potential in Hedgehog pathway modulation.
Antiproliferative Effects
| Cell Line | IC₅₀ (μM) | ODC Activity Reduction |
|---|---|---|
| HeLa (cervical) | 12.4 | 78% |
| MCF-7 (breast) | 18.9 | 65% |
| A549 (lung) | 24.7 | 58% |
Data indicate dose-dependent inhibition of polyamine synthesis, correlating with G1 phase arrest.
Comparative Analysis with Related Compounds
| Compound | Mechanism | Therapeutic Use | Key Differentiator |
|---|---|---|---|
| Ampyzine Sulfate | MAOI + ODC inhibitor | Research only | Dual activity on neurotransmission and cell growth |
| Triampyzine | Anticholinergic | Gastrointestinal disorders | Targets muscarinic receptors |
| Propranolol | β-blocker | Hypertension | Reduces cardiac output |
| Pregabalin | Calcium channel modulator | Neuropathic pain | Binds α2δ subunits |
Ampyzine sulfate’s unique dual inhibition profile distinguishes it from single-pathway agents.
Future Directions
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Neurodegenerative Disease Models: Evaluate efficacy in Parkinson’s disease via DA modulation.
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Drug Delivery Systems: Nanoencapsulation to improve bioavailability and reduce toxicity.
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